N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide
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Description
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C25H29N3O2 and its molecular weight is 403.526. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Therapeutic Applications
This compound, featuring a combination of a piperazine moiety and a naphthalene unit, has been explored for various therapeutic applications due to its structural complexity and pharmacological potential. Here, we summarize findings from scientific research focusing on its synthesis and potential applications, excluding details related to drug use, dosage, and side effects.
Memory Enhancement : A study aimed at synthesizing 4-substituted piperazin-1-yl acetamide derivatives and evaluating their memory-enhancing effects in mice. The research found that compounds related to the structure of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide demonstrated significant effects on memory ability in mice, suggesting potential therapeutic applications in cognitive disorders or memory enhancement (Li Ming-zhu, 2008).
Antiviral Activity : Research into amino acid derivatives incorporating naphthalene moieties has highlighted the synthesis of compounds with significant inhibitory activity against HIV-1 and HIV-2. These findings indicate the potential of such structures in developing new antiviral agents (Nawar S. Hamad et al., 2010).
Anti-Parkinson's Activity : The synthesis and evaluation of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives for their anti-Parkinson's activity have been reported. Some derivatives showed potent free radical scavenging activity and significant anti-Parkinson's activity in a rat model, highlighting their potential as therapeutic agents for Parkinson's disease (S. Gomathy et al., 2012).
5-HT6 Receptor Antagonism : A study on the design, synthesis, and biological evaluation of extended N-arylsulfonylindoles as 5-HT6 receptor antagonists identified compounds with moderate to high binding affinities. These findings suggest applications in treating psychiatric disorders or cognitive enhancement (Gonzalo Vera et al., 2016).
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-30-23-11-9-22(10-12-23)28-17-15-27(16-18-28)14-13-26-25(29)19-21-7-4-6-20-5-2-3-8-24(20)21/h2-12H,13-19H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCHDIAVZBOLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.